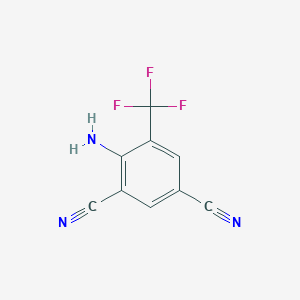

4-Amino-5-(trifluoromethyl)isophthalonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to 4-Amino-5-(trifluoromethyl)isophthalonitrile involves several chemical reactions starting from basic nitrile compounds. In one study, malonodinitrile is treated with triethyl orthoformate to produce ethoxymethylenemalonodinitrile, which then reacts with alkyl β-oxocarboxylates to yield substituted 4-aminosalicylates. Further hydrolysis, either acidic or basic, of these compounds leads to new derivatives of 4-aminosalicylic acid and isophthalic acid derivatives . Another approach for synthesizing related compounds, specifically 4-amino-3,5-dicyano-6-arylphthalates, utilizes a pseudo four-component reaction catalyzed by triethylamine. This method involves the reaction between arylaldehydes, dialkyl acetylenedicarboxylates, and malononitrile, resulting in good to excellent yields .

Molecular Structure Analysis

The molecular structure of 4-Amino-5-(trifluoromethyl)isophthalonitrile and its derivatives is characterized by the presence of amino and nitrile functional groups attached to an aromatic ring. The specific placement of these groups and additional substituents like trifluoromethyl groups can significantly influence the chemical properties and reactivity of these compounds. The studies provided do not directly analyze the molecular structure of 4-Amino-5-(trifluoromethyl)isophthalonitrile, but they do provide insights into the structural aspects of closely related compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isophthalonitrile derivatives are diverse and include reactions such as amidation, reduction, and iodization. For instance, the synthesis of 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, involves these types of reactions. The reduction reaction conditions have been optimized in one study, indicating the importance of reaction parameters in achieving high yields and complete conversion of starting materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-5-(trifluoromethyl)isophthalonitrile derivatives are influenced by their functional groups and molecular structure. While the provided papers do not directly discuss the properties of 4-Amino-5-(trifluoromethyl)isophthalonitrile, they do mention the synthesis of compounds with potential applications in medical imaging, such as X-ray contrast agents. This suggests that these derivatives may possess unique properties suitable for such applications. The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and potential for further functionalization, are critical for their practical use .

Applications De Recherche Scientifique

Anticancer Agent Synthesis

4-Amino-5-(trifluoromethyl)isophthalonitrile has been utilized in the synthesis of anti-cancer agents. Research indicates its use in creating polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles, exhibiting significant growth inhibitory activities against various human cancer cell lines (Yan et al., 2013).

Sensing Applications

This compound is involved in the development of single-molecule fluorescent probes. These probes have shown effectiveness in the selective and ultrafast sensing of 2,4,6-trinitrophenol in water, highlighting its potential in environmental monitoring (Das & Mandal, 2018).

Protein Structure Determination

In biological crystallography, derivatives of isophthalic acid, related to 4-Amino-5-(trifluoromethyl)isophthalonitrile, are used as phasing tools for protein structure determination. This reflects its significance in advancing structural biology (Beck et al., 2010).

Polymer Chemistry

It has also found applications in polymer chemistry. For instance, it's used in the synthesis of androgen receptor antagonists like MDV3100, illustrating its role in the development of new materials and pharmaceuticals (Zhi-yu, 2012).

Molecular Framework Construction

The compound is instrumental in constructing molecular frameworks. For example, its analogs are used in co-crystallization processes to create supramolecular structures with varied hydrogen-bonding assemblies, highlighting its utility in materials science and supramolecular chemistry (Du et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-5-(trifluoromethyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3/c10-9(11,12)7-2-5(3-13)1-6(4-14)8(7)15/h1-2H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAPKYFQOKXIGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

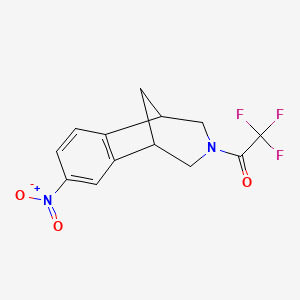

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

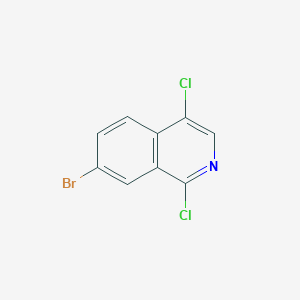

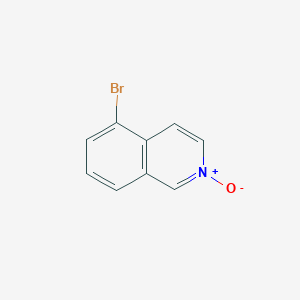

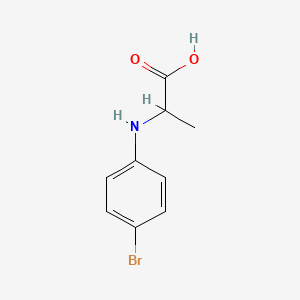

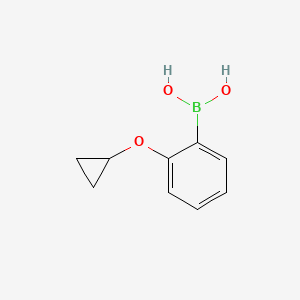

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)

![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)